molecular formula C17H21N3O3S B2606971 (E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide CAS No. 1252563-42-0

(E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide

Cat. No.: B2606971
CAS No.: 1252563-42-0
M. Wt: 347.43
InChI Key: JDYBGEFMDUUVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide is a sulfonamide derivative characterized by an ethenesulfonamide backbone substituted with a 4-methylphenyl group and a pyrazol-4-yl moiety tethered to an oxolane (tetrahydrofuran) ring. Its structural uniqueness lies in the combination of a rigid aromatic system (4-methylphenyl) and a flexible oxolane-pyrazole side chain, which may influence solubility, crystallinity, and biological activity .

Properties

IUPAC Name

(E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-14-4-6-15(7-5-14)8-10-24(21,22)19-16-11-18-20(12-16)13-17-3-2-9-23-17/h4-8,10-12,17,19H,2-3,9,13H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYBGEFMDUUVNJ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CN(N=C2)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CN(N=C2)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Oxolane Moiety: The oxolane group can be introduced via nucleophilic substitution reactions.

    Formation of the Ethenesulfonamide: This step involves the reaction of the pyrazole derivative with an appropriate sulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound (E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by data tables and relevant case studies.

Medicinal Chemistry

This compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Sulfonamides are known for their ability to inhibit carbonic anhydrase, which could be beneficial in treating conditions such as glaucoma and edema.

Case Study: Anti-inflammatory Activity

A study conducted on various sulfonamide derivatives, including this compound, demonstrated significant inhibition of nitric oxide production in macrophages, indicating potential anti-inflammatory properties. The compound showed a dose-dependent response, suggesting that modifications to its structure could enhance efficacy .

Antimicrobial Properties

The antimicrobial activity of sulfonamides is well-documented, making this compound a candidate for further exploration in the field of infectious diseases.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

This table indicates that the compound exhibits moderate antibacterial activity against both Escherichia coli and Staphylococcus aureus, supporting its potential use in treating bacterial infections .

Cancer Research

Recent investigations have suggested that compounds with similar structures may exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

In vitro studies on pyrazole derivatives have shown that they can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential . Further research on this compound could reveal similar effects.

Mechanism of Action

The mechanism of action of (E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Key Compounds:

(E)-2-(5-Chlorothien-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethenesulfonamide (Compound A, from –5):

  • Aromatic Group : 5-Chlorothien-2-yl (electron-withdrawing chlorine and sulfur-containing heterocycle).
  • Side Chain : Morpholine-oxopyrrolidine system (polar, hydrogen-bond-accepting groups).
  • Therapeutic Use : Factor Xa inhibitor with demonstrated crystallinity for enhanced bioavailability .

Target Compound: Aromatic Group: 4-Methylphenyl (electron-donating methyl group, enhancing lipophilicity).

Structural Comparison Table:

Feature Target Compound Compound A
Aromatic Substituent 4-Methylphenyl (lipophilic, π-π stacking) 5-Chlorothien-2-yl (electron-deficient, polar)
Side Chain Oxolane-pyrazole (moderate polarity) Morpholine-oxopyrrolidine (high polarity)
Crystallinity Likely amorphous (no patent data) Substantially crystalline (patented)
Therapeutic Target Hypothesized kinase inhibition Factor Xa inhibition (validated)

Crystallinity and Hydrogen Bonding Patterns

Compound A’s crystallinity is attributed to its morpholine and oxopyrrolidine groups, which facilitate extensive hydrogen-bonding networks—a critical factor in stabilizing its solid-state structure . Graph set analysis (as per ) would predict weaker intermolecular interactions in the target compound compared to Compound A’s robust N–H···O and C–H···O motifs .

Pharmacological Implications

  • Compound A : High crystallinity ensures consistent dissolution rates and bioavailability, critical for oral administration .
  • Target Compound : The 4-methylphenyl group may enhance membrane permeability but reduce aqueous solubility. The absence of crystallinity data suggests formulation challenges (e.g., requiring co-crystallization or amorphous solid dispersions).

Biological Activity

The compound (E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide is a member of the ethenesulfonamide class, which has garnered attention for its potential biological activities, particularly as an endothelin receptor antagonist. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H18_{18}N4_{4}O3_{3}S, with a molecular weight of approximately 334.39 g/mol. The compound features a sulfonamide group, which is known for its role in biological activity.

The primary biological activity associated with this compound is its antagonistic effect on endothelin receptors (ETA and ETB). Endothelin receptors are implicated in various cardiovascular diseases, making their antagonism a target for therapeutic intervention. The selectivity of this compound towards these receptors has been studied using quantitative structure-activity relationship (QSAR) models.

Structure-Activity Relationship (SAR)

Recent studies have highlighted the significance of specific structural features in determining the biological activity of ethenesulfonamide derivatives:

  • Substituents on the Phenyl Ring : The presence and position of substituents on the phenyl moiety influence the selectivity and potency against endothelin receptors. For instance, di- or tri-substituted phenyl rings have been shown to enhance selectivity towards ETB receptors .
  • E-state Indices : The E-state index is a computational descriptor that helps predict the biological activity based on molecular structure. Analysis has indicated that specific atom positions within the molecule are critical for receptor binding and activity .
  • Hydrophobicity : The hydrophobic characteristics of substituents also play a crucial role in enhancing receptor affinity. A balance between hydrophilicity and hydrophobicity is necessary for optimal interaction with endothelin receptors .

Case Study 1: Endothelin Receptor Antagonism

A study involving various ethenesulfonamide derivatives demonstrated that modifications to the phenyl ring significantly impacted their effectiveness as endothelin receptor antagonists. The study utilized a QSAR approach to correlate structural features with biological activity, revealing that specific electronic and steric properties were essential for selective binding to ETB over ETA receptors .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of ethenesulfonamide derivatives, including our compound of interest. The findings suggested that electronic descriptors such as EHOMOE_{HOMO} (highest occupied molecular orbital energy) and steric factors were significant predictors of anticancer activity, with a high correlation coefficient (R2=0.81R^2=0.81) indicating a robust model .

Summary of Biological Activities

Activity TypeDescriptionReferences
Endothelin Receptor AntagonismSelective antagonism towards ETA/ETB receptors; potential therapeutic use in cardiovascular diseases
Anticancer ActivityInhibition of cancer cell proliferation; strong correlation with electronic and steric descriptors

Q & A

Q. What synthetic strategies are commonly employed to prepare this compound?

  • A multi-step synthesis is typical: (i) Preparation of the pyrazole core via cyclocondensation of hydrazines with diketones. (ii) Functionalization of the pyrazole nitrogen with oxolan-2-ylmethyl groups using nucleophilic substitution or Mitsunobu reactions. (iii) Coupling the sulfonamide group via reaction of sulfonyl chlorides with the pyrazole amine. (iv) Stereoselective formation of the (E)-ethene linkage using Wittig or Horner-Wadsworth-Emmons reactions .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Analytical techniques include:
  • HPLC (with UV/Vis detection) to assess purity (>95% threshold).
  • NMR (¹H, ¹³C, and 2D-COSY) to confirm stereochemistry and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, particularly for the stereoselective ethene linkage?

  • Key factors:
  • Catalyst selection : Use palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to minimize side products.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for sulfonamide formation.
  • Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce hydrolysis risks.
  • Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis for (E)-selectivity .

Q. What methodologies are recommended for evaluating the compound’s biological activity, such as enzyme inhibition or receptor binding?

  • In vitro assays :
  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values.
  • Cellular uptake : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) to track intracellular accumulation.
    • In silico studies :
  • Molecular docking (AutoDock Vina) to predict binding modes to targets like cyclooxygenase-2 (COX-2).
  • Molecular dynamics simulations (GROMACS) to assess stability of ligand-target complexes .

Q. How should researchers address contradictory data in solubility or bioactivity studies for this compound?

  • Contradiction resolution steps :
  • Replicate experiments under standardized conditions (pH, temperature, solvent).
  • Analyze degradation products : Use LC-MS to identify byproducts formed during storage or assays.
  • Validate biological models : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out model-specific artifacts .

Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Systematic substituent variation :
  • Replace the 4-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups.
  • Modify the oxolan-2-ylmethyl group to test steric effects (e.g., cyclopentyl vs. tetrahydropyran).
    • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical binding features (e.g., sulfonamide H-bond acceptors) .

Q. What are the recommended protocols for assessing the compound’s metabolic stability and toxicity?

  • Metabolic studies :
  • Liver microsome assays (human or rodent) to measure half-life (t₁/₂) and identify CYP450-mediated metabolites.
    • Toxicity screening :
  • Ames test for mutagenicity.
  • hERG channel inhibition assays to assess cardiac risk.
  • In vivo acute toxicity in rodent models (OECD Guideline 423) .

Data Interpretation and Experimental Design

Q. How can researchers design experiments to resolve discrepancies in reported binding affinities for this compound?

  • Standardize assay conditions :
  • Use consistent buffer systems (e.g., Tris-HCl vs. PBS).
  • Control for ionic strength and divalent cations (Mg²⁺, Ca²⁺).
    • Employ orthogonal techniques :
  • Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) for binding thermodynamics .

Q. What advanced analytical techniques are critical for characterizing degradation pathways under experimental conditions?

  • LC-MS/MS : Identify degradation products via fragmentation patterns.
  • Stability-indicating assays : Use forced degradation (heat, light, pH extremes) followed by HPLC-UV to track stability.
  • Electron paramagnetic resonance (EPR) : Detect free radical intermediates in oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.